Bienvenue dans la boutique en ligne BenchChem!

Levofloxacin

Fluoroquinolone Chiral Switch Antibacterial Activity

Levofloxacin is the isolated S-(-)-enantiomer of ofloxacin, delivering approximately twice the antibacterial potency. With near-complete oral bioavailability (~99% vs. ciprofloxacin's ~70%) and once-daily dosing, it supports seamless IV-to-oral step-down therapy. Its significantly lower QT prolongation incidence (8.57%) compared to moxifloxacin (23.68%) makes it the safer fluoroquinolone choice for cardiac-risk populations. Superior prostatic tissue penetration and gram-positive coverage support its use in complicated UTIs and HSCT prophylaxis. Procure this high-purity active pharmaceutical ingredient for infectious disease research, formulation development, and clinical trial material production.

Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
CAS No. 100986-85-4
Cat. No. B1675101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin
CAS100986-85-4
SynonymsAnhydrous, Levofloxacin
Levaquin
Levofloxacin
Levofloxacin Anhydrous
Ofloxacin, (S)-Isomer
Quixin
Molecular FormulaC18H20FN3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
InChIKeyGSDSWSVVBLHKDQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility54.2 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
Freely soluble in glacial acetic acid, chloroform;  sparingly soluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levofloxacin (CAS 100986-85-4): A Chiral Fluoroquinolone with Differentiated Pharmacokinetic and Safety Profile for Targeted Antibacterial Procurement


Levofloxacin is the synthetic S-(-)-enantiomer of the racemic fluoroquinolone ofloxacin, a chiral switch designed to enhance antibacterial potency [1]. As a broad-spectrum fluoroquinolone, levofloxacin exerts its bactericidal activity through dual inhibition of bacterial DNA gyrase and topoisomerase IV, with a binding affinity and inhibitory effect on DNA gyrase that is approximately twice that of ofloxacin [2]. The compound demonstrates nearly complete oral bioavailability and an extended elimination half-life that supports once-daily dosing in patients with normal renal function [3].

Levofloxacin: Why Generic Substitution of In-Class Fluoroquinolones Is Not Interchangeable for Specific Clinical and Research Applications


Despite belonging to the fluoroquinolone class, levofloxacin exhibits several quantifiable differences from its closest analogs that preclude simple therapeutic or research substitution. While ofloxacin is a racemic mixture, levofloxacin comprises solely the active L-isomer, resulting in approximately twice the antibacterial potency [1]. Furthermore, its nearly complete oral bioavailability (~99%) contrasts sharply with the 70% bioavailability of ciprofloxacin, directly impacting target attainment and dose optimization [2]. Crucially, levofloxacin demonstrates a significantly lower incidence of QT interval prolongation compared to moxifloxacin, a critical safety consideration in specific patient populations [3]. These differences in stereochemistry, pharmacokinetics, and safety profile are not merely class-level variations but are quantifiable, evidence-based points of differentiation that directly influence clinical decision-making and research protocol design.

Levofloxacin: A Quantitative Evidence Guide for Scientific Selection and Procurement


Chiral Switch Pharmacology: Quantified Antibacterial Potency Advantage of Levofloxacin Over Racemic Ofloxacin

Levofloxacin, the pure S-(-)-enantiomer of ofloxacin, demonstrates significantly enhanced antibacterial activity. The in vitro antibacterial activity of levofloxacin is generally twice that of the racemic mixture, ofloxacin [1]. This difference is mechanistically linked to its binding affinity; levofloxacin binds to DNA gyrase approximately twice as strongly as ofloxacin [2]. Furthermore, studies confirm that there is no in vivo chiral conversion of levofloxacin to its less active R-(+)-isomer, ensuring consistent and predictable pharmacological activity [3].

Fluoroquinolone Chiral Switch Antibacterial Activity DNA Gyrase Ofloxacin

Pharmacokinetic Advantage: Quantified Oral Bioavailability of Levofloxacin vs. Ciprofloxacin

Levofloxacin exhibits superior oral bioavailability compared to ciprofloxacin. The absolute bioavailability of oral levofloxacin from a 500 mg or 750 mg tablet is approximately 99%, demonstrating virtually complete absorption [1]. In contrast, ciprofloxacin has an oral bioavailability of approximately 70% [2]. This difference translates to a higher and more reliable fAUC24/MIC ratio for levofloxacin, with a high likelihood of target attainment for MIC values up to 0.5 mcg/mL at a 750 mg once-daily dose [2].

Pharmacokinetics Bioavailability Fluoroquinolone Oral Absorption Ciprofloxacin

Clinical Efficacy in Prophylaxis: Levofloxacin Superiority Over Ciprofloxacin in Preventing Gram-Positive Bloodstream Infections Post-HSCT

A systematic review and meta-analysis of 5 studies involving 1,202 HSCT recipients (597 ciprofloxacin; 605 levofloxacin) demonstrated that levofloxacin prophylaxis was superior to ciprofloxacin in preventing gram-positive bloodstream infections (BSI). Levofloxacin reduced the risk of gram-positive BSI by a significant margin, with a risk ratio of 1.60 (95% CI: 1.09–2.36; P = 0.02) favoring levofloxacin [1]. While both agents were comparable for other infection outcomes, this specific advantage in a vulnerable patient population highlights a critical, evidence-based differentiator.

Antimicrobial Prophylaxis Hematopoietic Stem Cell Transplant Bloodstream Infection Ciprofloxacin Meta-analysis

Cardiac Safety Profile: Quantified Lower Incidence of QT Prolongation with Levofloxacin vs. Moxifloxacin

In a retrospective analysis of 146 patients in a cardiology intensive care unit (CCU), the incidence of QT interval prolongation was significantly lower in the levofloxacin group compared to the moxifloxacin group. QT prolongation occurred in 6 out of 70 patients (8.57%) receiving levofloxacin, versus 18 out of 76 patients (23.68%) receiving moxifloxacin. This difference was statistically significant (P = 0.025) [1]. This finding aligns with broader class-level evidence indicating that levofloxacin is associated with a lower risk of QT prolongation than moxifloxacin [2].

Cardiotoxicity QT Prolongation Fluoroquinolone Safety Moxifloxacin Adverse Events

Comparative In Vitro Activity: Levofloxacin MIC Advantage Against Streptococcus pneumoniae vs. Ciprofloxacin

Levofloxacin demonstrates superior in vitro activity against the key respiratory pathogen Streptococcus pneumoniae when compared to ciprofloxacin. The MIC90 of levofloxacin for S. pneumoniae is consistently reported at 1 μg/mL, whereas the MIC90 for ciprofloxacin is 2 μg/mL [1]. This difference in potency is reflected in the interpretive criteria for susceptibility, where levofloxacin is classified as susceptible at MICs ≤ 2 μg/mL, while ciprofloxacin is only considered susceptible at MICs ≤ 0.5 μg/mL for S. pneumoniae [2].

Antimicrobial Susceptibility MIC Streptococcus pneumoniae Respiratory Pathogens Ciprofloxacin

Superior Tissue Penetration: Levofloxacin Achieves Higher Genitourinary Fluid Concentrations vs. Ciprofloxacin

In a single-dose, randomized crossover study in 15 healthy volunteers, levofloxacin achieved significantly higher concentrations in genitourinary fluids compared to ciprofloxacin. At 3 hours post-dose, levofloxacin concentrations in ejaculate, prostatic fluid, seminal fluid, and vaginal fluid were significantly greater (p < 0.05) than those of ciprofloxacin [1]. Furthermore, co-administration studies revealed that levofloxacin increased the bioavailability of ciprofloxacin by 12%, highlighting a unique pharmacokinetic interaction where ciprofloxacin inhibits the renal reabsorption of levofloxacin [1].

Pharmacokinetics Tissue Penetration Prostatic Fluid Seminal Fluid Ciprofloxacin

Levofloxacin: Optimized Application Scenarios Driven by Quantitative Evidence


Antibacterial Prophylaxis in Hematopoietic Stem Cell Transplantation (HSCT) Protocols

Based on meta-analytic evidence, levofloxacin is the preferred fluoroquinolone for antibacterial prophylaxis in HSCT recipients. Its demonstrated superiority over ciprofloxacin in reducing gram-positive bloodstream infections (RR = 1.60; 95% CI: 1.09–2.36; P = 0.02) [1] makes it a critical component of supportive care protocols to minimize infectious complications in this high-risk population. Procurement for HSCT units should prioritize levofloxacin over ciprofloxacin for this indication.

Oral Step-Down Therapy for Respiratory Tract Infections Requiring High Bioavailability

The nearly complete oral bioavailability (~99%) of levofloxacin [1] and its superior in vitro activity against key respiratory pathogens like Streptococcus pneumoniae (MIC90 = 1 μg/mL) [2] make it an ideal agent for oral step-down therapy following initial intravenous treatment. This allows for a seamless transition from IV to oral administration without compromising systemic exposure, simplifying treatment and facilitating earlier hospital discharge.

Treatment of Complicated Genitourinary Infections, Including Bacterial Prostatitis

The documented ability of levofloxacin to achieve significantly higher concentrations in prostatic and seminal fluid compared to ciprofloxacin (p < 0.05) [1] directly supports its use as a first-line agent for bacterial prostatitis and other complicated urinary tract infections. Its excellent tissue penetration ensures that bactericidal concentrations are reached at the site of infection, a crucial factor for successful eradication.

Anti-Infective Therapy in Patients with Underlying Cardiovascular Risk

In patient populations with pre-existing cardiac conditions or those on multiple medications, the lower incidence of QT interval prolongation with levofloxacin (8.57%) compared to moxifloxacin (23.68%) [1] is a critical safety advantage. This evidence supports the selection of levofloxacin over moxifloxacin when a fluoroquinolone is indicated, to mitigate the risk of potentially life-threatening cardiac arrhythmias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.